[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471651
InChI: InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-9-7-6-8-11(12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19)
SMILES: CCN(C1CCCCC1NCC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

CAS No.:

Cat. No.: VC13471651

Molecular Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid -

Specification

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
IUPAC Name 2-[[2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-9-7-6-8-11(12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19)
Standard InChI Key KWWFLCZIOTZKAR-UHFFFAOYSA-N
SMILES CCN(C1CCCCC1NCC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCCCC1NCC(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name is 2-[[2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid, with a molecular formula of C₁₅H₂₈N₂O₄. The Boc (tert-butoxycarbonyl) group protects the ethylamine moiety, while the acetic acid terminus enables further functionalization (e.g., amide coupling) .

Synthesis and Reaction Pathways

Key Challenges

  • Steric Hindrance: Bulky Boc and cyclohexyl groups necessitate prolonged reaction times (e.g., 24–48 hr for cyclohexylation).

  • Purification: Silica gel chromatography with 5% methanol/DCM (+0.5% formic acid) resolves polar byproducts .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound serves as a building block for:

  • CRTH2 Antagonists: Analogous cyclohexylacetic acid derivatives inhibit prostaglandin D₂ receptors, targeting asthma and allergies .

  • SARS-CoV-2 Main Protease (Mpro) Inhibitors: Boc-protected amines enhance solubility and bioavailability of covalent inhibitors (e.g., chloroacetamide-based drugs) .

Case Study: Antiviral Drug Development

A 2024 study identified Boc-protected acetic acid derivatives as SARS-CoV-2 Mpro inhibitors with IC₅₀ values <1 μM . Structural analogs of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid showed:

  • EC₆₈: 3–5 μM in Vero cells .

  • Selectivity: No cytotoxicity at 15 μM, making them viable leads .

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